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Compound of Interest

Compound Name: Lokysterolamine A

Cat. No.: B1675031 Get Quote

Disclaimer: As of November 2025, publicly accessible scientific literature lacks specific

experimental data on the physical and chemical properties, biological activity, and associated

signaling pathways of a compound referred to as "Lokysterolamine A". The information

presented herein is based on published data for structurally related aminosterols, primarily from

the plakinamine class of marine natural products, to provide a representative technical guide.

The synonym "N,N-Dimethylplakinamine A" is noted in the PubChem database, suggesting a

close structural relationship to this family.

Introduction to Plakinamine Alkaloids
Plakinamines are a class of steroidal alkaloids isolated from marine sponges, particularly from

the genera Plakina and Corticium.[1][2][3][4][5] These compounds are characterized by a

steroidal nucleus with an amino group at the C-3 position and a variously substituted side chain

that often includes nitrogen-containing heterocycles or acyclic amines.[4][5] Their unique

structures and potent biological activities have made them a subject of interest in natural

product chemistry and drug discovery.[4]

Physicochemical Properties of Plakinamine Analogs
While specific data for Lokysterolamine A is unavailable, the following table summarizes the

reported physicochemical properties of related plakinamine alkaloids to provide an expected

profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1675031?utm_src=pdf-interest
https://www.benchchem.com/product/b1675031?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6950683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3883566/
https://pubmed.ncbi.nlm.nih.gov/20184015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11934034/
https://www.researchgate.net/publication/41576727_Plakinamine_L_A_New_Steroidal_Alkaloid_from_the_Marine_Sponge_Corticium_sp
https://pmc.ncbi.nlm.nih.gov/articles/PMC11934034/
https://www.researchgate.net/publication/41576727_Plakinamine_L_A_New_Steroidal_Alkaloid_from_the_Marine_Sponge_Corticium_sp
https://pmc.ncbi.nlm.nih.gov/articles/PMC11934034/
https://www.benchchem.com/product/b1675031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Plakinamine A
(Computed)

Plakinamine L Plakinamine M Plakinamine P

Molecular

Formula
C29H46N2 C33H58N2 C33H58N2O C33H58N2

Molecular Weight

( g/mol )
422.7 482.8 498.8 482.8

Appearance Not available Not available Colorless oil[2] Not available

Spectroscopic

Data

1H NMR

See PubChem

CID:

21606893[6]

See original

publication

δH 0.59 (s, H3-

18), 0.91 (s, H3-

19), 0.95 (d,

J=6.6 Hz, H3-

21), 1.05 (d,

J=6.6 Hz, H3-

26/27), 2.83,

2.86, 2.91 (s, N-

methyls), 5.20 (d,

J=3.6 Hz, H-7),

5.36 (t, J=7.4 Hz,

H-23)[2]

δH 1.09 (d, J=6.9

Hz), 1.10 (d,

J=6.9 Hz), 2.38

(sep, J=6.9 Hz),

2.84 (br s), 2.85

(br s)[1]

13C NMR

See PubChem

CID:

21606893[6]

See original

publication

δC 64.4 (C-2),

68.0 (C-3), 57.5

(C-29)[2]

δC 40.5, 42.7

(N(CH3)2),

111.7, 118.4,

140.7, 159.9

(sp2 carbons)[1]

High-Resolution

Mass

Spectrometry

(HRMS)

Calculated:

422.3661[6]

[M+H]+ m/z

483.4691[2]

[M+H]+ m/z

499.4624[2]

DART-HRMS

consistent with

C33H58N2[1]

Chemical Properties and Reactivity
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The chemical properties of plakinamine alkaloids are dictated by their steroidal backbone and

the basicity of the nitrogen atoms in the amino group at C-3 and in the side chain. These

compounds are typically isolated as free bases but can form salts with acids. The double bonds

present in the steroidal nucleus and/or the side chain are susceptible to hydrogenation and

electrophilic addition reactions. The amino groups can undergo standard reactions such as

alkylation and acylation. Stability studies for this class of compounds are not extensively

reported, but as with many natural products, they may be sensitive to light, heat, and extreme

pH conditions.

Biological Activity and Potential Therapeutic
Applications
Several plakinamine alkaloids have demonstrated significant biological activities, with a notable

focus on their antimicrobial and cytotoxic effects.[4]

Antimicrobial Activity
A prominent activity of some plakinamines is their inhibitory effect against Mycobacterium

tuberculosis.

Plakinamine L has shown a Minimum Inhibitory Concentration (MIC) of 3.6 µg/mL against M.

tuberculosis.[2][7]

Plakinamine M exhibited an MIC of 15.8 µg/mL against the same bacterium.[2][7]

Plakinamine P was found to be bactericidal against M. tuberculosis and also showed

moderate activity against other mycobacterial pathogens like M. abscessus and M. avium.[1]

[8]

The mechanism of action for their antimycobacterial properties has not yet been fully

elucidated but is a subject of ongoing research.[1]

Cytotoxicity
Plakinamines have also been evaluated for their cytotoxic effects against various cancer cell

lines. While specific IC50 values for the aforementioned plakinamines are not detailed in the

provided search results, the broader class is known for its cytotoxic potential.[4] For example,
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Plakinamine P exhibited low toxicity against J774 macrophages, with a selectivity index

(IC50/MIC) of 8.4, suggesting some level of selective activity against mycobacteria over

mammalian cells.[1][8]

Due to the lack of specific data for Lokysterolamine A, a signaling pathway diagram cannot be

constructed.

Experimental Protocols
Detailed experimental protocols for Lokysterolamine A are not available. However, based on

the literature for related plakinamine alkaloids, the following methodologies are representative

of the processes used for isolation, characterization, and bioactivity assessment.

Isolation and Purification of Plakinamine Alkaloids
The general workflow for isolating plakinamine alkaloids from marine sponges is depicted

below.
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Figure 1. Generalized workflow for the isolation and characterization of plakinamine alkaloids.
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Protocol Details:

Extraction: The frozen sponge material is typically extracted exhaustively with a polar solvent

like methanol (MeOH).[2]

Initial Fractionation: The crude extract is subjected to fractionation using techniques like

chromatography on HP20SS resin with a gradient of water and isopropanol.[2]

Bioassay-Guided Fractionation: The resulting fractions are tested for biological activity (e.g.,

antimycobacterial). Active fractions are selected for further purification.

Chromatographic Purification: Further purification is achieved through multiple steps of

chromatography, including C18 flash chromatography and reversed-phase high-performance

liquid chromatography (HPLC).[2]

Structure Elucidation: The pure compounds are structurally characterized using a

combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-

Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2][7]

Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of plakinamines against Mycobacterium

tuberculosis is often determined using a microplate-based assay.
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Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

A two-fold serial dilution of the test compound is prepared in a 96-well microplate.

Each well is inoculated with a standardized suspension of the target microorganism.

The plates are incubated under appropriate conditions (e.g., 37°C for mycobacteria).

Bacterial growth inhibition is assessed visually or by using a growth indicator like resazurin.
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The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Conclusion
Lokysterolamine A, likely a member of the plakinamine family of marine-derived aminosterols,

remains an understudied molecule. Based on the biological and chemical profiles of its close

analogues, it can be anticipated to possess a steroidal structure with at least one

dimethylamino group and potentially significant antimicrobial and/or cytotoxic properties.

Further research involving the isolation, comprehensive spectroscopic analysis, and biological

evaluation of Lokysterolamine A is necessary to fully elucidate its chemical and

pharmacological characteristics. The methodologies and data presented for the plakinamine

class provide a foundational framework for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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